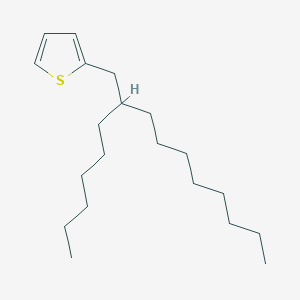

2-(2-Hexyldecyl)thiophene

説明

2-(2-Hexyldecyl)thiophene is a chemical compound with the molecular formula C20H36S . It is a liquid at room temperature .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of this compound is a derivative of this basic thiophene structure .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 308.57 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

1. Medicinal Chemistry and Therapeutic Importance

Thiophene and its derivatives, including 2-(2-Hexyldecyl)thiophene, have significant therapeutic properties. These compounds are utilized in medicinal chemistry for their diverse applications. They exhibit a broad range of pharmacological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them valuable for synthesizing and investigating new structural prototypes with effective pharmacological activity (Shah & Verma, 2018).

2. Material Science Applications

In material science, thiophene-based compounds, including this compound, are used in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. These materials are crucial for the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Barbarella, Melucci, & Sotgiu, 2005).

3. Organic Photovoltaics (OPV)

Thiophene derivatives are utilized in organic photovoltaic (OPV) devices. The structural and morphological effects of alkyl side chains on flanking thiophenes, such as this compound, in donor polymers influence the performance of OPV devices. These compounds contribute to higher power conversion efficiency and improved charge transport and extraction in solar cells (Lo & Reynolds, 2016).

4. Bioactive Compounds in Nature

Thiophene and its naturally occurring derivatives are found in plants and possess a wide range of biological properties. These properties include antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. The unique bioactivities of thiophene-based compounds like this compound derived from natural sources make them significant for various research areas (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

5. Organic Field-Effect Transistors

The application of thiophene-based compounds in the development of organic field-effect transistors (OFETs) is notable. Thiophene oligomers, such as this compound, exhibit high p-type carrier mobilities when used in OFET devices. These compounds are significant for advancing the performance of organic electronic devices due to their ordered film formation and charge-carrier mobility properties (Mushrush et al., 2003).

Safety and Hazards

特性

IUPAC Name |

2-(2-hexyldecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKNWJQSAYEBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)

![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)